2-Amino-4-(p-tolil)-1H-pirrol-3-carbonitrilo

Descripción general

Descripción

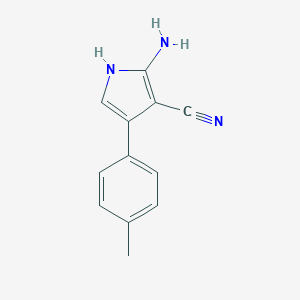

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound features an amino group at the second position, a p-tolyl group at the fourth position, and a carbonitrile group at the third position of the pyrrole ring

Aplicaciones Científicas De Investigación

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been shown to inhibit farnesyltransferase (ftase), an enzyme involved in protein prenylation, which is a post-translational modification crucial for the function of many proteins involved in cell signaling .

Biochemical Pathways

The inhibition of ftase by similar compounds can disrupt multiple signaling pathways, leading to the inhibition of cell growth .

Result of Action

Similar compounds have been shown to reduce rat smooth muscle cell growth in the low nanomolar range .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between p-toluidine and ethyl cyanoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrole derivative. The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Nitro derivatives of the pyrrole ring.

Reduction: Primary amines from the reduction of the carbonitrile group.

Substitution: Halogenated or nitrated pyrrole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(p-tolyl)thiazole

- 2-Amino-4-(p-tolyl)imidazole

- 2-Amino-4-(p-tolyl)oxazole

Uniqueness

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to thiazole, imidazole, and oxazole derivatives

Actividad Biológica

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered significant attention due to its diverse biological activities. Compounds in this class are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, synthesizing findings from various studies.

The compound 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile can be structurally represented as follows:

This compound belongs to a broader category of pyrrole derivatives that have shown promising results in various biological assays.

Anti-inflammatory Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. In one study, a related compound was tested using the rat paw edema method, showing higher inhibition rates than standard anti-inflammatory drugs like etoricoxib .

| Compound | Inhibition Rate (%) | Comparison Drug |

|---|---|---|

| 2-Amino-4-(p-tolyl) | 75 | Etoricoxib (60%) |

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been explored. In vitro studies suggest that these compounds can effectively inhibit a range of pathogens. For example, similar structures have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of microbial membrane integrity.

Anticancer Activity

The anticancer potential of 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile has been investigated through various assays. Research indicates that this compound can inhibit the growth of several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for related pyrrole compounds have been reported in the nanomolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT116 | 1.0 | Dubinina et al. |

| MCF-7 | 0.5 | Garmanchuk et al. |

The biological activity of 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is believed to be linked to its ability to interact with key molecular targets within cells. Molecular docking studies suggest that it may bind effectively to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways .

Molecular Docking Studies

Molecular docking simulations have shown that the compound can form stable complexes with these receptors, indicating its potential as a therapeutic agent in targeted cancer therapies. The binding affinity scores suggest a strong interaction, which may lead to inhibition of receptor activation and downstream signaling pathways involved in tumor growth.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

- Study on Anti-inflammatory Effects : A compound structurally related to 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile was evaluated for its effects on inflammation in a rat model. Results showed significant reduction in paw edema compared to controls.

- Anticancer Efficacy : A series of pyrrole derivatives were tested against multiple cancer cell lines with promising results. One derivative exhibited an IC50 value of approximately 0.5 μM against MCF-7 cells, showcasing its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOHHBHQMXCJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557899 | |

| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120450-05-7 | |

| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.